N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methanesulfonylpiperidine-2-carboxamide
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Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methanesulfonylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide have been obtained in a one-pot cyclocondensation process involving this compound (Krauze et al., 2007).
Synthesis of Anti-Inflammatory and Analgesic Agents
The compound has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimalarial and COVID-19 Drug Research
Research on the reactivity of N-(phenylsulfonyl)acetamide derivatives, which include this compound, has been conducted to develop antimalarial and potential COVID-19 drugs. These studies involve computational calculations and molecular docking studies to evaluate their effectiveness (Fahim & Ismael, 2021).
Antibacterial and Antifungal Agents
Several derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. For example, compounds like N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against various bacterial strains (Khalid et al., 2016).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQVBRMGFLMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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